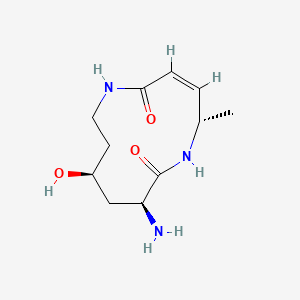
(3Z,5S,8S,10S)-8-amino-10-hydroxy-5-methyl-1,6-diazacyclododec-3-ene-2,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z,5S,8S,10S)-8-amino-10-hydroxy-5-methyl-1,6-diazacyclododec-3-ene-2,7-dione is a cyclic amine derived from the enzymatic degradation of glidobactins, which are lipopeptide antibiotics. It is a key intermediate in the synthesis of acyl analogues of glidobactin and has significant applications in the field of antibiotics .
Métodos De Preparación
(3Z,5S,8S,10S)-8-amino-10-hydroxy-5-methyl-1,6-diazacyclododec-3-ene-2,7-dione is primarily prepared through enzymatic degradation of glidobactins. The process involves the use of a bacterial strain of Pseudomonas sp. that exhibits glidobactin deacylating activity. The enzymatic treatment of glidobactins results in the formation of glidobamine and other degradation products . Industrial production methods for glidobamine involve the fermentation of Polyangium brachysporum sp. nov. strain ATCC53080, followed by enzymatic cleavage using specific acylases .
Análisis De Reacciones Químicas
(3Z,5S,8S,10S)-8-amino-10-hydroxy-5-methyl-1,6-diazacyclododec-3-ene-2,7-dione undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
(3Z,5S,8S,10S)-8-amino-10-hydroxy-5-methyl-1,6-diazacyclododec-3-ene-2,7-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various acyl analogues of glidobactin.
Biology: this compound is studied for its role in the enzymatic degradation of lipopeptide antibiotics.
Industry: This compound is used in the industrial production of semisynthetic analogues of antibiotics.
Mecanismo De Acción
The mechanism of action of glidobamine involves its role as an intermediate in the enzymatic degradation of glidobactins. It is formed through the cleavage of glidobactin A by papain at specific sites, resulting in the formation of glidobamine and other degradation products. This process is crucial for the synthesis of diverse semisynthetic analogues of glidobactin .
Comparación Con Compuestos Similares
(3Z,5S,8S,10S)-8-amino-10-hydroxy-5-methyl-1,6-diazacyclododec-3-ene-2,7-dione is unique compared to other similar compounds due to its specific role in the degradation of glidobactins and its applications in antibiotic synthesis. Similar compounds include other cyclic amines and lipopeptide antibiotics, but glidobamine stands out due to its specific enzymatic formation and its role as an intermediate in the synthesis of acyl analogues of glidobactin .
Propiedades
Número CAS |
108351-42-4 |
|---|---|
Fórmula molecular |
C11H19N3O3 |
Peso molecular |
241.291 |
Nombre IUPAC |
(3Z,5S,8S,10S)-8-amino-10-hydroxy-5-methyl-1,6-diazacyclododec-3-ene-2,7-dione |
InChI |
InChI=1S/C11H19N3O3/c1-7-2-3-10(16)13-5-4-8(15)6-9(12)11(17)14-7/h2-3,7-9,15H,4-6,12H2,1H3,(H,13,16)(H,14,17)/b3-2-/t7-,8-,9-/m0/s1 |
Clave InChI |
LQWFNYXYRHQGHO-ACSLGPAPSA-N |
SMILES |
CC1C=CC(=O)NCCC(CC(C(=O)N1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















